1-(4-Nitrophenyl)cyclopropanecarboxylic acid
Overview
Description
1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Studies and Molecular Interactions 1-(4-Nitrophenyl)cyclopropanecarboxylic acid has been a subject of interest in structural chemistry. Korp, Bernal, and Fuchs (1983) explored the structures of closely related compounds, highlighting the importance of carboxyl groups and their interactions in molecular structures (Korp, Bernal, & Fuchs, 1983).
Synthesis of Amino Acids Vettiger and Seebach (1990) demonstrated the use of cyclopropanecarboxylates, which are closely related to this compound, in the synthesis of amino acids. This highlights its potential in the field of synthetic organic chemistry, particularly in amino acid synthesis (Vettiger & Seebach, 1990).
Precursors in Organic Synthesis Research by Wurz and Charette (2005) shows that compounds similar to this compound can be used as precursors in the synthesis of dihydropyrroles and pyrroles, which are important in pharmaceutical and synthetic chemistry (Wurz & Charette, 2005).
Biological Activity and Derivatives Tian et al. (2009) studied derivatives of cyclopropanecarboxylic acid for their biological activities, such as herbicidal and fungicidal properties. This suggests potential applications of this compound in developing bioactive compounds (Tian, Song, Wang, & Liu, 2009).
Gold-Containing Derivatives Perevalova et al. (1989) explored the interaction of cyclopropanecarboxylic acid amides with gold compounds. This research could be relevant in understanding the complex interactions and potential applications of this compound in organometallic chemistry (Perevalova et al., 1989).
Synthesis of Complex Molecules Oikawa et al. (2011) used a cyclopropane-containing amino acid, similar to this compound, in the total synthesis of a marine sponge derivative. This research indicates the utility of such compounds in complex molecular syntheses (Oikawa, Sasaki, Sakai, & Sakai, 2011).
Lewis Acid-Catalyzed Reactions Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This research is relevant to understanding reaction mechanisms and synthesis techniques involving compounds like this compound (Lifchits & Charette, 2008).
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOWMWDHYGMVSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601780 | |
Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23348-99-4 | |
Record name | 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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